1-Octadecylbarbituric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

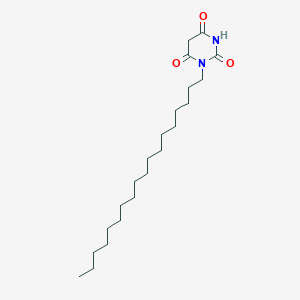

1-Octadecylbarbituric acid is a derivative of barbituric acid, characterized by the presence of an octadecyl (C18H37) group attached to the nitrogen atom of the barbituric acid core. Barbituric acid itself is a pyrimidine derivative and serves as the parent compound for a variety of barbiturate drugs. The addition of the long octadecyl chain imparts unique physical and chemical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecylbarbituric acid can be synthesized through the alkylation of barbituric acid. The process typically involves the reaction of barbituric acid with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

One-Pot Multicomponent Reactions

-

Catalyst systems : Ionic liquids (e.g., [TPPHSP]Br), DABCO-based catalysts, and transition metal oxides (e.g., Co₃O₄, Fe₃O₄) are commonly used to enhance yields and selectivity .

-

Reaction conditions :

-

Yields : Typically range from 89–99% , depending on catalyst and substrate .

Key Reactants

-

Aldehydes : Substituted benzaldehydes or aromatic aldehydes (e.g., 39 , 56 , 79 ).

-

Nucleophiles : Barbituric acid (1 ), malononitrile (63 ), or dimedone derivatives (102 ).

-

Catalysts : Examples include trisodium citrate dihydrate, potassium phthalimide-N-oxyl, or MWCNTs@NHBu/PTA .

Cross-Coupling Reactions

Derivatives like 40 (Scheme 2) are formed via aldol-like condensation between barbituric acid (1 ) and substituted aldehydes (39 ), catalyzed by reusable ionic liquids .

Spiro and Chromene Derivatives

-

Spiro compounds (e.g., 122 ) are synthesized via MCRs involving dimedone derivatives (102 ) and aldehydes, yielding spiro scaffolds with potential medicinal applications .

-

Chromene derivatives (e.g., 105 , 106 ) form via tautomerism of intermediates like 104 , often catalyzed by potassium phthalimide-N-oxyl .

Biologically Active Compounds

-

Anti-inflammatory agents : Compounds like 81 and 96 exhibit antioxidant and anti-inflammatory properties .

-

Antiviral activity : Derivatives such as 96 show promise against HIV and other viruses .

Catalysts and Reaction Conditions

Thermochemical and Analytical Data

While specific data for 1-Octadecylbarbituric acid is unavailable in the provided sources, barbituric acid itself has been studied:

Scientific Research Applications

1-Octadecylbarbituric acid has a range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.

Medicine: While not a drug itself, derivatives of barbituric acid are used in pharmaceuticals, and this compound may be explored for similar applications.

Industry: The compound’s unique properties make it useful in the development of surfactants, lubricants, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-octadecylbarbituric acid is not well-documented, but it is likely to interact with biological membranes due to its amphiphilic nature. The long octadecyl chain can insert into lipid bilayers, potentially affecting membrane fluidity and function. The barbituric acid core may also interact with specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Barbituric Acid: The parent compound, used as a precursor for various barbiturates.

Phenobarbital: A barbiturate with anticonvulsant properties.

Thiopental: A barbiturate used as an anesthetic.

Uniqueness: 1-Octadecylbarbituric acid is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the development of surfactants and membrane studies.

Properties

Molecular Formula |

C22H40N2O3 |

|---|---|

Molecular Weight |

380.6 g/mol |

IUPAC Name |

1-octadecyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C22H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(26)19-20(25)23-22(24)27/h2-19H2,1H3,(H,23,25,27) |

InChI Key |

HILVXHXQAMOFJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)CC(=O)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.